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Compound of Interest

Compound Name: Acetic-2-13C acid, anhydride

CAS No.: 17830-01-2

Cat. No.: B6595059

Get Quote

Executive Summary
Histone acetylation is a dynamic post-translational modification (PTM) critical for chromatin

regulation.[1][2][3][4] Quantifying the "occupancy"—the ratio of acetylated to unmodified lysine

at a specific site—is challenging due to the rapid turnover of these marks.

This guide details the use of Acetic-2-13C anhydride (

) as a chemical probe.[2] Unlike standard propionic anhydride, this reagent introduces a
minimal mass shift (+1.003 Da per site) and a spin-active

nucleus.[2] This unique property enables two distinct high-value applications:

Quantitative Mass Spectrometry (CoMetChem/SILAC): Distinguishing in vitro derivatized

sites (unmodified in vivo) from endogenous acetylation, particularly in metabolic tracing

experiments where carbon sources are manipulated.[2]

Nuclear Magnetic Resonance (NMR): Introducing a
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-enriched methyl probe onto lysine side chains to study histone tail dynamics and interaction
interfaces (e.g., Bromodomain binding) with high sensitivity.[2]

Scientific Mechanism & Rationale
The Chemical Derivatization Strategy
To quantify histone acetylation, one must prevent the artificial digestion of lysine residues by

trypsin.[5] Chemical acylation blocks the

-amino group of unmodified lysines, forcing trypsin to cleave only at arginines (Arg-C-like
activity).[2] This generates consistent peptide lengths regardless of the original acetylation
state.

The Reaction: Acetic-2-13C anhydride reacts with the nucleophilic

-amine of lysine (and the N-terminus) to form a stable amide bond.[2]

Endogenous Acetylation: Contains natural abundance Carbon (

).[2] Mass shift: +42.01 Da.

Chemical Acetylation (Probe): Contains a

at the methyl position.[2][6] Mass shift: +43.01 Da.

Why Acetic-2-13C? While Deuterated (

) or Propionic anhydrides are common, Acetic-2-13C is preferred when:

Chromatographic Co-elution is Critical: Deuterated peptides often elute slightly earlier than

hydrogenated counterparts in Reverse Phase LC (the "Deuterium Effect").

isotopes have negligible effects on retention time, ensuring perfect co-elution of endogenous
and chemically labeled peptides for accurate MS quantification.

NMR Studies: The

group has favorable relaxation properties and a distinct chemical shift, making it an ideal
probe for solution-state NMR of disordered histone tails.
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Experimental Workflow Diagram
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Figure 1: Workflow for histone derivatization using Acetic-2-13C anhydride. Unmodified lysines

are blocked with the heavy isotope, distinguishing them from endogenous modifications.

Detailed Protocol: Chemical Derivatization
Safety Note: Acetic anhydride is corrosive and lachrymatory. Perform all steps in a fume hood.
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Materials Required[1][3][4][5][7][8][9][10]
Reagent: Acetic-2-13C anhydride (99 atom % 13C).[2][6]

Buffer: 50 mM Ammonium Bicarbonate (

), pH 8.0.

Quenching Agent: Ammonium Hydroxide (

) or Hydroxylamine.[2]

Solvent: Acetonitrile (ACN), LC-MS grade.[2]

Step-by-Step Methodology
Phase 1: Histone Extraction & Preparation[1]

Isolate nuclei from cells (

cells) using standard hypotonic lysis buffers.[2]

Extract histones using 0.2 M

(sulfuric acid) for 2 hours at 4°C.

Precipitate histones with 33% TCA (Trichloroacetic acid), wash with acetone, and air dry.

Resuspension: Dissolve the histone pellet in 20 µL of water.

Buffering: Add 20 µL of 100 mM

(pH 8.0) to reach a final concentration of 50 mM. Verify pH is ~8.0 using spotting paper.[2]

Phase 2: Acetic-2-13C Labeling (The Critical Step)
Rationale: Rapid derivatization is required to prevent side reactions.[2] The anhydride

hydrolyzes quickly in water, so it must be added in excess.

Preparation: Prepare a fresh solution of Acetic-2-13C anhydride in dry ACN (1:3 v/v ratio).

Do not store this solution.
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Reaction: Add the anhydride/ACN mix to the histone sample in a 1:2 ratio (e.g., add 10 µL

reagent to 40 µL sample).

Incubation: Vortex immediately and incubate at Room Temperature (RT) for 15 minutes.

Repeat: The reaction often does not reach 100% completion in one round due to pH drop

(acetic acid byproduct).

Adjust pH back to 8.0 using small volumes of

.

Add a second aliquot of Acetic-2-13C anhydride/ACN.[2]

Incubate for another 15 minutes.

Quenching: Add 50% Hydroxylamine or simply dry the sample down in a SpeedVac to

remove excess reagent and byproducts.

Phase 3: Enzymatic Digestion[2]
Resuspend the dried, derivatized histones in 50 mM

.

Add Trypsin (sequencing grade) at a 1:20 (enzyme:substrate) ratio.[2]

Incubate overnight at 37°C.

Note: Since Lysines are now acetylated (either endogenously or chemically), Trypsin will

only cleave at Arginine (Arg) residues.[2]

Analytical Analysis & Data Interpretation
A. Mass Spectrometry (LC-MS/MS)
The goal is to calculate the Stoichiometry of Acetylation for a specific lysine (e.g., H3K9).

Spectral Discrimination:
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Endogenous Acetyl-Lysine: Mass = Peptide + 42.01 Da.[2]

In-vitro (13C) Acetyl-Lysine: Mass = Peptide + 43.01 Da.[2]

Data Processing Table:

Feature Endogenous Mark
Chemical Label (Acetic-2-
13C)

Origin Added by HAT enzymes in vivo Added by researcher in vitro

Target
Specific Lysines (biologically

regulated)

All previously unmodified

Lysines

Mass Shift +42.0106 Da +43.0140 Da

Interpretation
Represents the "Acetylated

Fraction"

Represents the "Unmodified

Fraction"

Calculation:

[2]

Technical Caveat: The +1 Da shift of Acetic-2-13C overlaps with the natural M+1 isotopic peak

of the endogenous peptide. High-resolution MS (Orbitrap/FT-ICR) is recommended.[2]

Alternatively, mathematical deconvolution algorithms must be applied to subtract the natural

isotopic contribution from the labeled peak intensity.

B. NMR Spectroscopy
For structural biologists, the Acetic-2-13C label serves as a sensitive probe.[2]

Acquisition: Collect 2D

HSQC spectra.

Signal: The

methyl group provides a sharp, intense peak.
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Application: Monitor chemical shift perturbations (CSP) upon titration with "Reader" proteins

(e.g., BRD4). The 13C label allows you to see exactly which lysine is interacting, even in the

disordered tail.

Troubleshooting & Quality Control
Issue Probable Cause Corrective Action

Incomplete Derivatization
pH dropped below 7.0 during

reaction.

Monitor pH after first addition;

add

to maintain pH 8.0. Perform

double-derivatization.[2]

Over-labeling (O-acetylation)
Reaction time too long or

excess reagent.[2]

Treat samples with

Hydroxylamine after reaction to

reverse Ser/Thr O-acetylation

(N-acetylation is stable).[2]

Low MS Signal
Sample loss during drying or

precipitation.[2]

Avoid TCA precipitation for

small samples; use column

desalting.[2]

Overlapping Isotope Peaks
+1 Da shift is insufficient for

low-res MS.

Ensure MS resolution >

60,000.[2] Consider using

-acetic anhydride (+3 Da) if

resolution is limiting.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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